Delmitide

Descripción general

Descripción

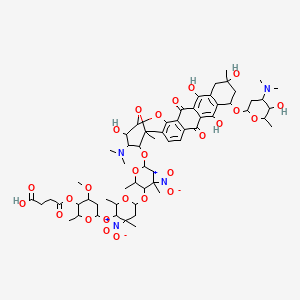

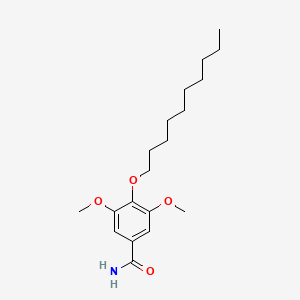

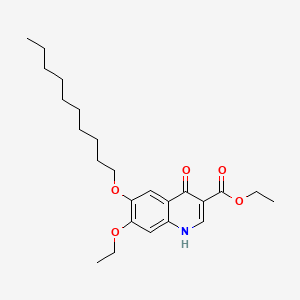

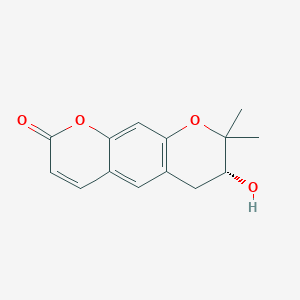

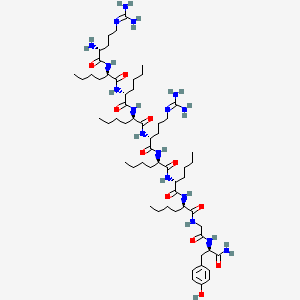

Delmitide, also known as RDP58, is a novel D-amino acid decapeptide with anti-inflammatory effects . It was developed using a computer-aided rational design strategy based on HLA-derived peptides . Delmitide has been found to reduce the production of inflammatory cytokines such as tumor necrosis factor (TNF)-α, interferon (IFN)-γ, interleukin (IL)-2, and IL-12 in cell lines and animal models of colitis .

Molecular Structure Analysis

The molecular formula of Delmitide is C59H105N17O11 . Its molecular weight is 1228.57 . Unfortunately, the specific molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación

Dataset-Driven Research in Scientific Fields : Research in various scientific fields, including potentially the study of Delmitide, increasingly relies on dataset access and analysis. Systems like Delve offer web-based dataset retrieval and document analysis, enhancing the process of dataset-driven research (Akujuobi & Zhang, 2017).

The Delphi Technique in Research : The Delphi technique, a method for achieving consensus among experts, is gaining popularity in nursing and potentially other areas like pharmaceutical research. This technique can be valuable in the study of drugs like Delmitide, especially when research-based evidence is limited or inconsistent (McKenna, 1994).

Predicting Impactful Research : Tools like DELPHI (Dynamic Early-warning by Learning to Predict High Impact) use machine learning to identify potentially impactful research in scientific literature. Such frameworks could help identify significant studies related to Delmitide (Weis & Jacobson, 2021).

DNA-Encoded Chemical Libraries in Drug Discovery : DNA-encoded chemical libraries (DELs) are a technological platform for ligand discovery in drug discovery, which could include compounds like Delmitide. These libraries allow for efficient interrogation of drug targets (Zhao et al., 2019).

Delphi Method in Economic Evaluation of Medicines : The Delphi method, though limited in its application in economic evaluation of medicines, offers a structured approach that could be relevant for assessing the economic aspects of Delmitide (Simoens, 2006).

- applied to proposals related to Delmitide research. This method helps in decision-making by evaluating the suitability, feasibility, and potential impact of research proposals in a scientific context (Smarandache et al., 2020).

DNA-Encoded Library Technology in Medicinal Chemistry : DNA-encoded library technology (DELT), with over 20 years of development, has become a significant tool in drug discovery. Its applications in the development of clinical candidates could be relevant to the research and development of compounds like Delmitide (Song & Hwang, 2020).

Group Opinion in Research Decision Making : Techniques like the Delphi method, focusing on group opinion and consensus, can be instrumental in decision-making processes in research, particularly in areas like the development and evaluation of new drugs (Dalkey & Helmer, 1963).

Delphi Method in Health Services Research : The Delphi and nominal group techniques are valuable methodologies in health services research, including pharmacy practice. Their application in the development of consensus guidelines or standards can be relevant for the research and evaluation of drugs like Delmitide (Cantrill et al., 1996).

Delphi Process in Novel Grant Application Review : The Delphi process has been tested for its efficacy in reviewing novel research proposals, such as those related to medical research. This method could be useful in evaluating and funding research related to Delmitide (Holliday & Spiridon, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFYNXPJMOUHK-PKAFTLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H105N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delmitide | |

CAS RN |

287096-87-1 | |

| Record name | Delmitide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.